molecular formula C11H16O B14316878 1-Methylidenespiro[4.5]decan-2-one CAS No. 111689-29-3

1-Methylidenespiro[4.5]decan-2-one

Cat. No.: B14316878
CAS No.: 111689-29-3
M. Wt: 164.24 g/mol
InChI Key: CUUYFDGXVSJPOZ-UHFFFAOYSA-N
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Description

1-Methylidenespiro[45]decan-2-one is a chemical compound with the molecular formula C10H16O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylidenespiro[4.5]decan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder cycloaddition reaction of 5-methylene-2(5H)-furanone with dienes such as butadiene. This reaction yields bicyclic and tricyclic spiroadducts, which can be further transformed into the desired spiro compound through hydrogenation, reduction of the carbonyl group, and Michael addition .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by subsequent chemical transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methylidenespiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

1-Methylidenespiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylidenespiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Methylidenespiro[4.5]decan-2-one can be compared with other spiro compounds such as:

    1-Methyl-1-azaspiro[4.5]decan-2-one: This compound has a nitrogen atom in the spiro ring, which imparts different chemical and biological properties.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

111689-29-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-methylidenespiro[4.5]decan-3-one

InChI

InChI=1S/C11H16O/c1-9-10(12)5-8-11(9)6-3-2-4-7-11/h1-8H2

InChI Key

CUUYFDGXVSJPOZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)CCC12CCCCC2

Origin of Product

United States

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